Cas no 23386-41-6 (3-Oxoisoindoline-5-carboxylic acid)

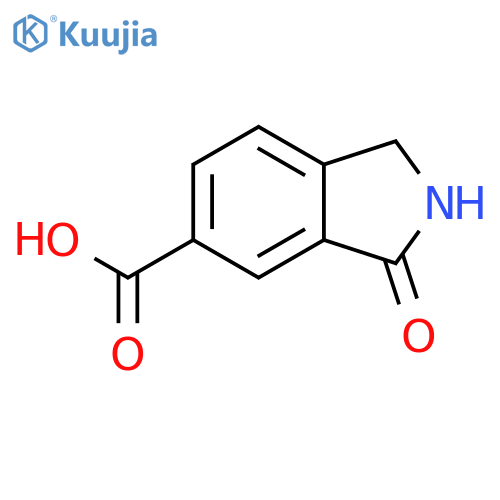

23386-41-6 structure

商品名:3-Oxoisoindoline-5-carboxylic acid

3-Oxoisoindoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Oxoisoindoline-5-carboxylic acid

- 3-oxo-1,2-dihydroisoindole-5-carboxylic acid

- 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- 3-Oxo-5-isoindolinecarboxylic acid

- AK-65805

- ANW-57159

- CTK8B7385

- KB-33093

- RL02736

- SureCN5879567

- 23386-41-6

- EN300-152020

- 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-3-oxo-

- DTXSID60620743

- AS-55123

- SCHEMBL5879567

- Y10067

- YAA38641

- AKOS006331654

- CS-0309019

- 3-Oxoisoindoline-5-carboxylicacid

- BCP32395

- J-513018

- SB35810

- MFCD09701284

- Z1198221037

-

- MDL: MFCD09701284

- インチ: InChI=1S/C9H7NO3/c11-8-7-3-5(9(12)13)1-2-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13)

- InChIKey: VJAXCBJUBWJIRY-UHFFFAOYSA-N

- ほほえんだ: O=C(O)C1=CC=2C(NCC2C=C1)=O

計算された属性

- せいみつぶんしりょう: 177.04261

- どういたいしつりょう: 177.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 539.5±50.0℃/15 mmHg

- フラッシュポイント: 280.1±30.1 °C

- PSA: 66.4

- じょうきあつ: 0.0±1.5 mmHg at 25°C

3-Oxoisoindoline-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Oxoisoindoline-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM146921-5g |

3-Oxoisoindoline-5-carboxylic acid |

23386-41-6 | 95% | 5g |

$1667 | 2023-01-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8059-1G |

3-oxoisoindoline-5-carboxylic acid |

23386-41-6 | 95% | 1g |

¥ 3,993.00 | 2023-03-30 | |

| Enamine | EN300-152020-10.0g |

3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |

23386-41-6 | 95% | 10.0g |

$3641.0 | 2023-07-10 | |

| eNovation Chemicals LLC | D257183-1g |

3-oxoisoindoline-5-carboxylic acid |

23386-41-6 | 95% | 1g |

$498 | 2024-08-03 | |

| Fluorochem | 220185-1g |

3-Oxoisoindoline-5-carboxylic acid |

23386-41-6 | 95% | 1g |

£780.00 | 2022-02-28 | |

| Apollo Scientific | OR305293-500mg |

2,3-Dihydro-3-oxo-1H-isoindole-5-carboxylic acid |

23386-41-6 | 500mg |

£495.00 | 2023-09-02 | ||

| Alichem | A199007199-5g |

3-Oxoisoindoline-5-carboxylic acid |

23386-41-6 | 97% | 5g |

$1913.95 | 2023-09-02 | |

| eNovation Chemicals LLC | D968383-100mg |

3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |

23386-41-6 | 95% | 100mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | D968383-1g |

3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |

23386-41-6 | 95% | 1g |

$665 | 2024-07-28 | |

| eNovation Chemicals LLC | D968383-5g |

3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |

23386-41-6 | 95% | 5g |

$2675 | 2024-07-28 |

3-Oxoisoindoline-5-carboxylic acid 関連文献

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

23386-41-6 (3-Oxoisoindoline-5-carboxylic acid) 関連製品

- 137247-85-9(2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid)

- 126926-33-8(3-(ethylcarbamoyl)benzoic acid)

- 771-07-3(7-(hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one)

- 926307-97-3(2,3-Dihydro-5-(hydroxymethyl)-1H-isoindol-1-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23386-41-6)3-Oxoisoindoline-5-carboxylic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):154.0/414.0